![molecular formula C19H20BrClN2O3 B4794259 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4794259.png)
3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide
Overview
Description
3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide, also known as BACE1 inhibitor, is a chemical compound used in scientific research. BACE1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease. The inhibition of BACE1 has been identified as a potential therapeutic approach for the treatment of Alzheimer's disease.
Mechanism of Action
3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide works by binding to the active site of 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide and preventing its enzymatic activity. This inhibition reduces the production of beta-amyloid peptides, which are the precursors to amyloid plaques in the brain.
Biochemical and Physiological Effects:
The inhibition of 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide by 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide has been shown to reduce the production of beta-amyloid peptides in the brain. This reduction in beta-amyloid peptides can lead to a decrease in amyloid plaque formation and potentially slow the progression of Alzheimer's disease. However, the long-term effects of 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide inhibition on brain function and cognition are still unclear.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide in lab experiments are its specificity for 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide inhibition and its ability to reduce beta-amyloid peptide production. However, the limitations of using this compound include its potential off-target effects and the need for further research to determine its long-term effects on brain function and cognition.
Future Directions
There are several future directions for the use of 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to study its effects on other neurological disorders that involve beta-amyloid peptide accumulation. Additionally, further research is needed to determine the long-term effects of 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide inhibition on brain function and cognition.
Scientific Research Applications
3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide has been extensively used in scientific research as a 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide inhibitor. Studies have shown that the inhibition of 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide can reduce the production of beta-amyloid peptides, which are the major component of amyloid plaques in the brains of Alzheimer's disease patients. 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide inhibition has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
3-bromo-N-[5-(butanoylamino)-2-chlorophenyl]-4-ethoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O3/c1-3-5-18(24)22-13-7-8-15(21)16(11-13)23-19(25)12-6-9-17(26-4-2)14(20)10-12/h6-11H,3-5H2,1-2H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFRHWLHNVKPNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OCC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[5-(butanoylamino)-2-chlorophenyl]-4-ethoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.